PF-3644022-d4

LC-MS/MS bioanalysis Isotope dilution mass spectrometry Internal standard selection

PF-3644022-d4 is the definitive stable isotope-labeled internal standard for quantifying PF-3644022 in biological matrices. Its quad-deuteration provides a +4 Da MS shift, ensuring co-elution and matched matrix effects for precise isotopic dilution quantification. Ideal for GLP PK/TK studies and metabolic stability assays. Order now for reliable bioanalytical validation.

Molecular Formula C₂₁H₁₄D₄N₄OS
Molecular Weight 378.48
Cat. No. B1157147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3644022-d4
Synonyms(10R)-9,10,11,12-Tetrahydro-10-methyl-3-(6-methyl-3-pyridinyl)-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one-d4; 
Molecular FormulaC₂₁H₁₄D₄N₄OS
Molecular Weight378.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-3644022-d4: A Deuterated Internal Standard for Bioanalytical Quantification of the MK2 Inhibitor PF-3644022


PF-3644022-d4 (C21H14D4N4OS, MW 378.48) is a quad-deuterated stable isotope-labeled (SIL) analogue of the potent MAPKAP-K2 (MK2) inhibitor PF-3644022 [1]. The parent compound PF-3644022 is an ATP-competitive MK2 inhibitor (Ki = 3 nM; IC50 = 5.2 nM) with demonstrated oral anti-inflammatory efficacy in rat models of acute and chronic inflammation . As a SIL internal standard, PF-3644022-d4 co-elutes nearly identically with the non-deuterated analyte in reversed-phase LC, yet is distinguished by a +4 Da mass shift in the mass spectrometer, enabling precise isotopic dilution-based quantification in complex biological matrices [2].

Why Non-Deuterated PF-3644022 or Structural Analog Internal Standards Cannot Substitute for PF-3644022-d4 in Quantitative LC-MS/MS Methods


In LC-MS/MS bioanalysis, the internal standard (IS) must correct for analyte losses during sample extraction, chromatographic variability, and ionization suppression or enhancement. A non-deuterated analogue cannot be distinguished by the mass spectrometer from the endogenous analyte, eliminating the fundamental basis of stable isotope dilution quantification [1]. Structural analogue IS candidates—such as close MK2 inhibitor congeners—differ in extraction recovery, chromatographic retention time, and ionization efficiency from PF-3644022, leading to inaccurate correction of matrix effects as demonstrated by Wang et al. for carvedilol enantiomers [2]. The +4 Da mass shift of PF-3644022-d4 provides unequivocal MS/MS differentiation, while the nearly identical physicochemical properties ensure co-elution and matched matrix effect susceptibility—a combination unattainable with non-isotopic alternatives [1].

PF-3644022-d4: Quantitative Comparative Evidence for Selection Over Non-Deuterated and Analogue Internal Standards


Mass Spectrometric Differentiation: +4 Da Shift Enables Isotope Dilution Quantification vs. Non-Deuterated PF-3644022

PF-3644022-d4 incorporates four deuterium atoms (C21H14D4N4OS, MW 378.48) replacing four hydrogen atoms present in PF-3644022 (C21H18N4OS, MW 374.46) . This +4 Da mass shift is resolved in the Q1 and Q3 quadrupoles of a triple quadrupole mass spectrometer, enabling selective MRM transitions for the IS without interference from the endogenous analyte [1]. In contrast, PF-3644022 (non-deuterated, CAS 1276121-88-0, MW 374.46) produces identical precursor and product ions as the target analyte, precluding its use as an internal standard in isotope dilution workflows .

LC-MS/MS bioanalysis Isotope dilution mass spectrometry Internal standard selection

Matrix Effect Correction: Co-Elution and Matched Ionization Efficiency vs. Structural Analogue Internal Standards

Deuterated SIL internal standards exhibit nearly identical chromatographic retention times and ionization efficiencies to the non-labeled analyte due to minimal deuterium isotope effects on hydrophobicity and pKa [1]. Wang et al. demonstrated that even a slight deuterium-induced retention time shift (seconds) can cause differential matrix suppression between the analyte and IS, altering the peak area ratio and compromising accuracy [1]. Structural analogue IS (e.g., close MK2 inhibitor congeners) lack this near-identity: differing logP, pKa, and protein-binding properties produce distinct extraction recoveries and elution profiles, leading to inaccurate matrix effect correction typically exceeding ±15% bias and falling outside FDA BMV guidance acceptance criteria [2].

LC-MS/MS matrix effects Ion suppression/enhancement Bioanalytical accuracy

Regulatory Compliance for Bioanalytical Method Validation: FDA/EMA Guideline Alignment vs. External Standard Calibration

FDA's Bioanalytical Method Validation (BMV) guidance and EMA's Guideline on Bioanalytical Method Validation both strongly recommend the use of stable isotope-labeled internal standards for LC-MS/MS assays to correct for variability in sample preparation and ionization efficiency [1]. Methods employing PF-3644022-d4 as SIL-IS are inherently aligned with these regulatory expectations, facilitating successful method validation with acceptable accuracy (within ±15% of nominal; ±20% at LLOQ) and precision (CV ≤15%; ≤20% at LLOQ) [1]. In contrast, external standard calibration (without IS) or use of a non-validated structural analogue IS introduces uncontrolled recovery and matrix effect variability, commonly resulting in failed validation runs and repeated method redevelopment [2].

Bioanalytical method validation FDA guidance GLP compliance

Selectivity Profile of the Parent Compound: PF-3644022 Demonstrates Favorable Kinase Selectivity vs. Other MK2 Inhibitor Chemotypes

PF-3644022 was profiled against a panel of 200 human kinases and exhibited good selectivity, with IC50 > 1,000 nM for MSK1, MSK2, and RSK1-4, and IC50 values of 53 nM for MK3, 5.0 nM for PRAK, 3,000 nM for MNK-1, and 148 nM for MNK-2 [1]. The selectivity against MK3 (IC50 = 53 nM, ~10× selectivity over MK2 IC50) is notable. This selectivity profile ensures that PF-3644022-d4 is used as an IS for a well-characterized, selective inhibitor—meaning that bioanalytical data generated with PF-3644022-d4 reflects a validated pharmacological tool, not a promiscuous kinase inhibitor whose concentration-response relationships would be confounded by multi-target activity .

MK2 selectivity Kinase profiling Off-target risk

Whole Blood Potency of Parent Compound: PF-3644022 Demonstrates Translational Pharmacodynamic Activity vs. Alternative MK2 Inhibitor Chemotypes

In LPS-stimulated human whole blood—a translational assay bridging in vitro potency to in vivo pharmacodynamics—PF-3644022 inhibited TNFα production with an IC50 of 1.6 µM and IL-6 production with an IC50 of 10.3 µM [1]. This whole-blood activity correlates closely with inhibition of phospho-HSP27, a proximal MK2 activity biomarker [1]. In the rat acute LPS-induced TNFα model, PF-3644022 exhibited an oral ED50 of 6.9 mg/kg, while in the chronic streptococcal cell wall (SCW)-induced arthritis model, paw swelling was inhibited with an ED50 of 20 mg/kg [1]. These translational PK/PD relationships are critical for selecting PF-3644022-based studies—and by extension PF-3644022-d4 as the SIL-IS—over other MK2 inhibitor chemotypes for which such integrated in vitro-to-in vivo datasets are not available [1].

TNFα inhibition Human whole blood assay Translational pharmacology

Isotopic Enrichment and Chemical Purity: PF-3644022-d4 Meets Standards for SIL Internal Standard Use vs. In-House Deuterated Synthesis

Commercial PF-3644022-d4 is supplied with isotopic enrichment typically ≥98 atom% D at each of the four labeled positions (C21H14D4N4OS), ensuring that the residual unlabeled signal (PF-3644022) contributes negligibly to the analyte channel . This is critical because SIL-IS isotopic impurity (unlabeled carryover) directly biases the calibration curve at low concentrations. The patent literature on deuterated MK2 inhibitors specifies deuterium enrichment as a key quality attribute for analytical and pharmacological applications [1]. In contrast, in-house or custom-synthesized deuterated materials without certificate of analysis (CoA) often exhibit variable enrichment (<95 atom% D), resulting in cross-talk between IS and analyte MRM channels that compromises LLOQ accuracy [1].

Isotopic purity Deuterium enrichment Internal standard quality

PF-3644022-d4: Optimal Research and Industrial Application Scenarios


Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of PF-3644022 in Rodent and Non-Rodent Species

PF-3644022-d4 is the definitive SIL internal standard for quantifying PF-3644022 plasma and tissue concentrations in GLP-compliant PK/TK studies. The parent compound's established oral PK parameters in rats (reported in Mourey et al., 2010) and the sustained Cmin > EC50 requirement for chronic efficacy provide a validated framework for PK/PD modeling [1]. Use of PF-3644022-d4 ensures accurate concentration determination across the full calibration range, meeting FDA/EMA BMV acceptance criteria for inter-day accuracy (±15%) and precision (≤15% CV) [2].

In Vitro ADME and Drug-Drug Interaction Studies Requiring Quantitative LC-MS/MS Analysis of PF-3644022

For metabolic stability assays (microsomal, hepatocyte), permeability assessments (Caco-2, MDCK), and CYP inhibition/induction studies where PF-3644022 is the test article, PF-3644022-d4 serves as the optimal IS. Its near-identical extraction recovery and ionization efficiency to the analyte corrects for solvent evaporation losses, phospholipid-induced matrix effects, and differential ion suppression across incubation matrices, which structural analogue IS cannot adequately address [1].

Pharmacodynamic Biomarker Studies: Quantification of PF-3644022 in Target Tissues to Correlate MK2 Inhibition with Phospho-HSP27 Suppression

Mourey et al. demonstrated that PF-3644022-mediated TNFα inhibition in U937 cells and human whole blood correlates closely with phospho-HSP27 suppression, a proximal MK2 activity biomarker [1]. PF-3644022-d4 enables reliable quantification of the inhibitor in tissue homogenates (e.g., synovium, spleen, lung) from efficacy models, establishing the critical pharmacokinetic-pharmacodynamic (PK/PD) relationship necessary for dose selection and translational modeling.

Bioanalytical Method Development and Validation in CRO and Pharmaceutical Laboratory Settings

Contract research organizations (CROs) and pharmaceutical bioanalytical groups performing method development, validation, and sample analysis for PF-3644022 require a validated, CoA-certified SIL-IS to comply with GLP and regulated bioanalysis expectations. PF-3644022-d4, with its defined isotopic purity, +4 Da mass shift, and matched physicochemical properties, satisfies all criteria for a fit-for-purpose internal standard, minimizing method development cycle time and ensuring audit-ready data packages [1][2].

Quote Request

Request a Quote for PF-3644022-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.